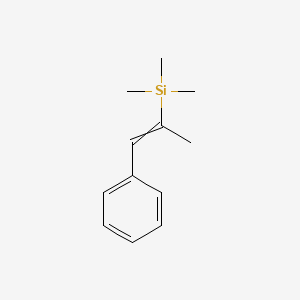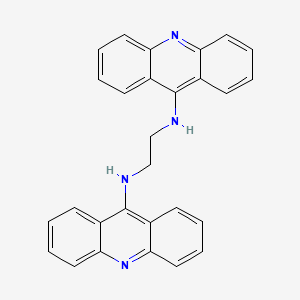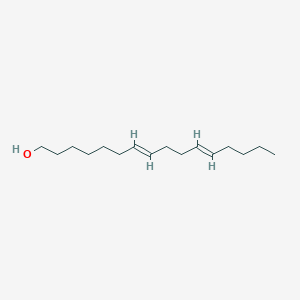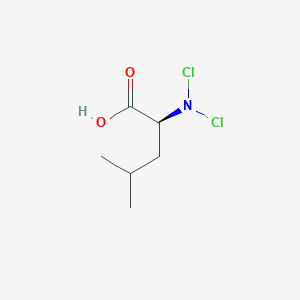
n,n-Dichloro-l-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dichloro-L-leucine: is a chemical compound derived from L-leucine, an essential amino acid This compound is characterized by the presence of two chlorine atoms attached to the nitrogen atoms of the leucine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dichloro-L-leucine typically involves the chlorination of L-leucine. One common method is the reaction of L-leucine with chlorine gas in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination of the nitrogen atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dichloro-L-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dichloro compound back to L-leucine or its derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: L-leucine or its derivatives.
Substitution: Hydroxylated or aminated leucine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dichloro-L-leucine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated amino acids and peptides.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,N-Dichloro-L-leucine involves the interaction of its chlorine atoms with biological molecules. The compound can penetrate cell membranes and interact with intracellular targets, such as enzymes and proteins. The chlorination of these molecules can lead to changes in their structure and function, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
N,N-Dichlorinated GABA: Similar to N,N-Dichloro-L-leucine, this compound is more lipophilic and can penetrate the blood-brain barrier.
N,N-Dichlorinated Taurine: Another chlorinated amino acid with potential biological applications.
N,N-Dichlorinated Homotaurine: Similar in structure and function to this compound.
Uniqueness: this compound is unique due to its specific structure and the presence of two chlorine atoms on the nitrogen atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
59384-06-4 |
|---|---|
Molekularformel |
C6H11Cl2NO2 |
Molekulargewicht |
200.06 g/mol |
IUPAC-Name |
(2S)-2-(dichloroamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C6H11Cl2NO2/c1-4(2)3-5(6(10)11)9(7)8/h4-5H,3H2,1-2H3,(H,10,11)/t5-/m0/s1 |
InChI-Schlüssel |
ZLCKTWDFXUKDRL-YFKPBYRVSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)N(Cl)Cl |
Kanonische SMILES |
CC(C)CC(C(=O)O)N(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Pyridin-3-yl)methyl]piperidine-2,6-dione](/img/structure/B14617341.png)
![4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol](/img/structure/B14617344.png)
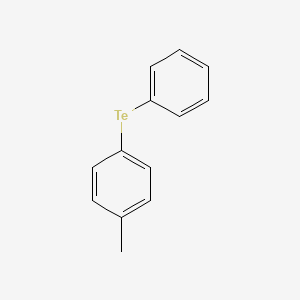
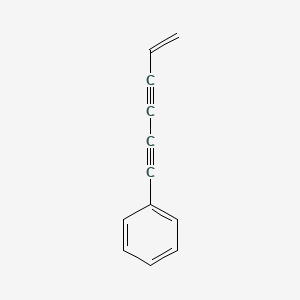
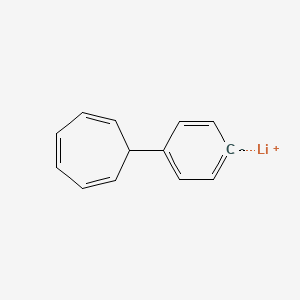
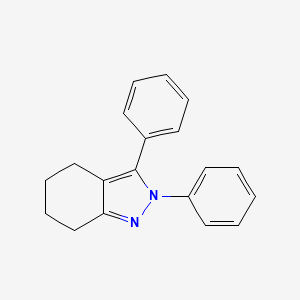

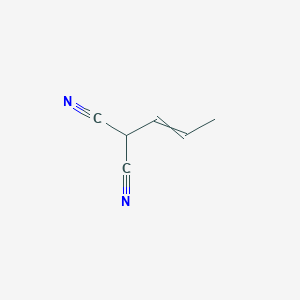

![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)
